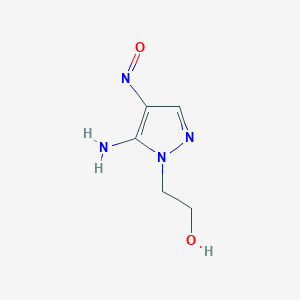
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
概述
描述
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is a compound belonging to the class of 5-amino-pyrazoles. These compounds are known for their versatility as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds. The molecular structure of 5-amino-pyrazoles is characterized by a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms.
准备方法
The synthesis of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be achieved through various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines. Another method involves a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
化学反应分析
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- undergoes various types of chemical reactions, including:
Condensation Reactions: Reacts with α, β-unsaturated compounds in the presence of ethanol and heat to form fluorescent pyrazolo pyrimidines.
Cyclocondensation: Involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles.
Common reagents and conditions used in these reactions include ethanol, heat, and enynones. The major products formed from these reactions are diverse heterocyclic or fused heterocyclic scaffolds.
科学研究应用
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile synthetic building block in the construction of various organic molecules. In medicinal chemistry, 5-amino-pyrazoles are promising functional reagents similar to biologically active compounds. They are used in the synthesis of pharmaceuticals and other medicinal compounds.
作用机制
They exhibit diverse applications, especially in the field of pharmaceutics and medicinal chemistry. The molecular targets and pathways involved are likely related to their ability to form diverse heterocyclic scaffolds and interact with various biological molecules.
相似化合物的比较
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be compared with other similar compounds, such as:
5-Amino-1H-pyrazole-4-carbonitrile: Synthesized through a one-pot, multicomponent protocol.
5-Amino-4-hydroxyiminopyrazole: Identified by spectroscopic methods and single-crystal X-ray diffraction.
属性
IUPAC Name |
2-(5-amino-4-nitrosopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHVTSGFRHQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N=O)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436143 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-63-6 | |
| Record name | 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3347107.png)

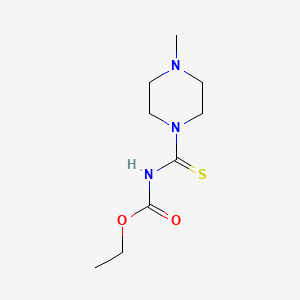
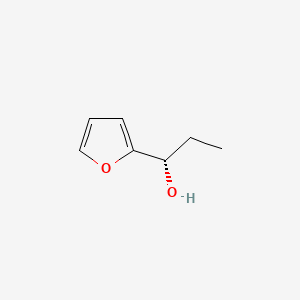

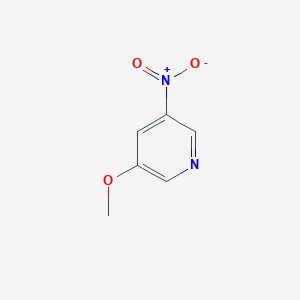
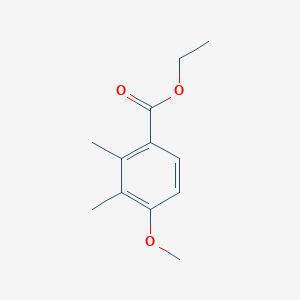
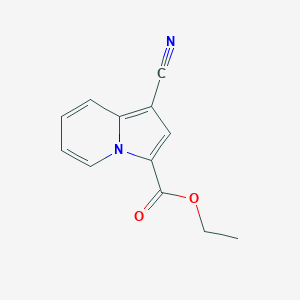
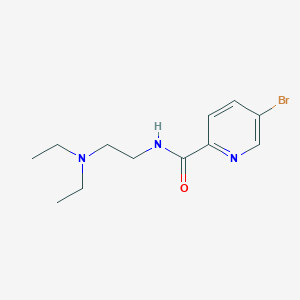



![3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3347208.png)
![1-[3-(Chloromethyl)phenyl]imidazole](/img/structure/B3347212.png)
